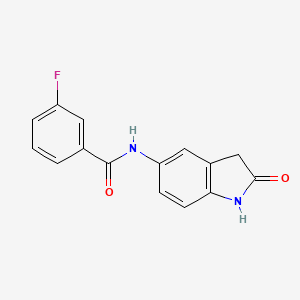

3-fluoro-N-(2-oxoindolin-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

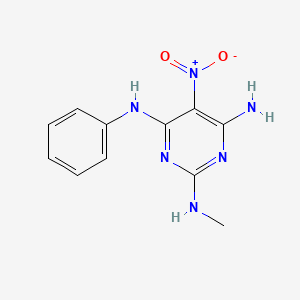

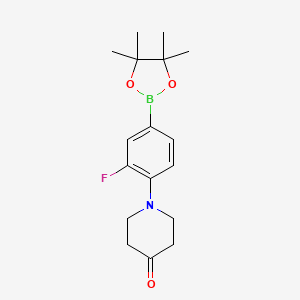

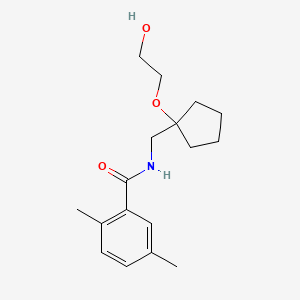

“3-fluoro-N-(2-oxoindolin-5-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It’s worth noting that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and have shown clinical and biological applications .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity through Histone Deacetylase Inhibition

3-fluoro-N-(2-oxoindolin-5-yl)benzamide derivatives, such as MS-27-275, have been identified as potent inhibitors of histone deacetylase (HDA), showing significant in vivo antitumor activity against various human tumors. MS-27-275 induces hyperacetylation of nuclear histones, leading to changes in cell cycle distribution and the induction of tumor suppressor genes, suggesting a novel chemotherapeutic strategy for cancers insensitive to traditional antitumor agents (Saito et al., 1999).

Synthesis and Evaluation of Antimicrobial and Anticancer Compounds

The compound and its analogs have been synthesized and evaluated for their antimicrobial and anticancer properties. For instance, benzamide derivatives have shown varying degrees of efficacy against microbial strains and human tumor cell lines, indicating their potential as templates for developing new antimicrobial and anticancer agents (Kumar et al., 2014).

Imaging Solid Tumors with PET

Fluorine-18 labeled benzamide analogs, including structures related to 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, have been developed for positron emission tomography (PET) imaging of the sigma2 receptor status of solid tumors. These compounds demonstrate high tumor uptake and acceptable tumor/normal tissue ratios in animal models, highlighting their potential for non-invasive tumor imaging (Tu et al., 2007).

Novel Anticancer Hydrazide-Hydrazone Derivatives

Derivatives of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, such as N′-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide-hydrazones, have shown promising in vitro anticancer activities against various human tumor cell lines, including liver and leukemia cell lines. These compounds exhibit specificity and significant potency, suggesting their potential as anticancer agents (El‐Faham et al., 2015).

Synthesis of Fluorinated Heterocycles

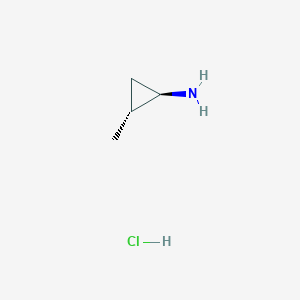

Research on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate has been explored. This method enables the efficient synthesis of various fluorinated heterocyclic compounds, underscoring the importance of fluorinated derivatives, including those related to 3-fluoro-N-(2-oxoindolin-5-yl)benzamide, in the development of pharmaceuticals and agrochemicals (Wu et al., 2017).

Zukünftige Richtungen

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-fluoro-N-(2-oxoindolin-5-yl)benzamide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

Wirkmechanismus

Target of Action

The primary target of 3-fluoro-N-(2-oxoindolin-5-yl)benzamide is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, cell growth, and apoptosis.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase. The indole nucleus in the compound binds with high affinity to the multiple receptors . This interaction leads to changes in the kinase’s activity, which can affect various cellular processes.

Eigenschaften

IUPAC Name |

3-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2/c16-11-3-1-2-9(6-11)15(20)17-12-4-5-13-10(7-12)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWWPGUERTVDQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2800125.png)

![Thieno[3,2-d]pyrimidin-4-amine, N-2-propen-1-yl-](/img/structure/B2800133.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2800136.png)

![N-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methyl]but-2-ynamide](/img/structure/B2800137.png)

![Methyl 2-[3-methyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate](/img/structure/B2800141.png)